4-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common route might include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be formed through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized via a condensation reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the benzodioxin and thiazole rings with the phenoxyethylamine moiety under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the thiazole ring or the benzodioxin ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxyethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for its effects on specific biological pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases. Thiazole derivatives have shown promise in treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzodioxin, thiazole, and phenoxyethylamine moieties. This unique structure might confer distinct biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2-phenoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18N2O3S/c1-2-6-14(7-3-1)22-11-10-20-19-21-15(13-25-19)18-12-23-16-8-4-5-9-17(16)24-18/h1-9,13,18H,10-12H2,(H,20,21) |
InChI Key |
QBRNAAQUUXVKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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